molecular formula C48H82O41 B1674603 gamma-Cyclodextrin CAS No. 17465-86-0

gamma-Cyclodextrin

Cat. No.: B1674603
CAS No.: 17465-86-0
M. Wt: 1315.1 g/mol
InChI Key: SPKUKQHKKVTYOE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Gamma-Cyclodextrin (γ-CD) is a cyclic α-1,4-glucan derived from glucose, consisting of eight glucose units . Its primary targets are various hydrophobic guest molecules . The steric arrangement of glucose units in the γ-CD molecule results in a hollow truncated cone shape with a hydrophilic outside surface and a hydrophobic internal cavity . This unique structure enables γ-CD to form inclusion complexes with these guest molecules .

Mode of Action

The interaction of γ-CD with its targets involves the formation of inclusion complexes. The hydrophobic internal cavity of γ-CD encapsulates the hydrophobic guest molecules . In the case of steroidal neuromuscular blocking drugs like rocuronium and vecuronium, γ-CD forms very tight water-soluble complexes at a 1:1 ratio . This interaction creates a concentration gradient favoring the movement of the drug from the neuromuscular junction into the plasma, quickly reversing the drug-induced neuromuscular blockade .

Biochemical Pathways

The primary biochemical pathway affected by γ-CD is the enzymatic reaction involving cyclodextrin glycosyltransferase (CGTase). The accumulation of γ-CD during this reaction inhibits its own synthesis and favors the formation of other cyclodextrins . The extraction of γ-cd with a solvent-complexing agent can reduce its concentration in the water solution and consequently decrease product inhibition .

Pharmacokinetics

The ADME properties of γ-CD contribute to its bioavailability. γ-CD has a larger internal cavity, higher water solubility, and more bioavailability compared to α- and β-cyclodextrins . This makes γ-CD well-suited to accommodate larger biomolecules and other guests . It is well soluble in water and dimethyl sulfoxide, but poorly soluble in methanol .

Result of Action

The molecular and cellular effects of γ-CD’s action primarily involve the improved solubility, stability, and bioavailability of the guest molecules . The encapsulation into the γ-CD cavity confers these improved properties to the guest . For instance, in the case of steroidal neuromuscular blocking drugs, γ-CD’s action quickly reverses the drug-induced neuromuscular blockade .

Action Environment

Environmental factors can influence the action, efficacy, and stability of γ-CD. For instance, during the enzymatic reaction, the extraction of γ-CD with a solvent-complexing agent can reduce its concentration in the water solution and consequently decrease product inhibition . This suggests that the presence and concentration of certain solvents in the environment can influence the action of γ-CD.

Biochemical Analysis

Biochemical Properties

Gamma-Cyclodextrin interacts with various enzymes, proteins, and other biomolecules. The cyclodextrin glucanotransferase (CGTase) secreted by Bacillus clarkii 7364, an alkalophilic bacterium, converts pre-gelatinized potato starch into cyclodextrins, with the majority being this compound .

Cellular Effects

Its ability to form inclusion complexes with various hydrophobic guest molecules can lead to changes in the chemical and physical properties of these molecules, potentially influencing cell function .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with CGTase. This enzyme catalyzes the conversion of starch into cyclodextrins, with this compound being the predominant product . The enzyme’s interaction with this compound is likely to involve binding interactions and possibly changes in gene expression .

Temporal Effects in Laboratory Settings

Its production from starch by CGTase suggests that it may be stable under the conditions used for this enzymatic reaction .

Metabolic Pathways

This compound is involved in the metabolic pathway catalyzed by CGTase, which converts starch into cyclodextrins . It may interact with enzymes or cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Its hydrophilic outside surface and hydrophobic internal cavity suggest that it could interact with various transporters or binding proteins .

Subcellular Localization

Its biochemical properties suggest that it could be directed to specific compartments or organelles based on its interactions with other biomolecules .

Biological Activity

Gamma-cyclodextrin (γ-CD) is a cyclic oligosaccharide composed of eight glucose units linked by α-(1,4) glycosidic bonds. It is widely utilized in the food and pharmaceutical industries due to its ability to form inclusion complexes with various compounds, enhancing their solubility, stability, and bioavailability. This article explores the biological activity of γ-CD, focusing on its metabolic effects, potential therapeutic applications, and safety profile.

Metabolic Effects

Recent studies have demonstrated that γ-CD can significantly influence metabolic responses. For instance, a study involving young C57BL/6 male mice indicated that dietary supplementation with γ-CD led to increased voluntary activity and enhanced muscle strength compared to control groups. Mice supplemented with 12.88% γ-CD ran significantly longer distances and exhibited greater endurance during physical activities, suggesting a potential role in improving physical performance through enhanced energy metabolism .

Table 1: Effects of this compound on Mice Activity

ParameterControl Group (CON)γ-CD Supplemented Group
Distance Covered (km)8.612.4
Active Time (minutes)340Increased
Muscle Strength (Grip Test)LowerHigher

Glycemic Control

γ-CD has been shown to modulate postprandial glycemic and insulinemic responses. In human trials, γ-CD reduced these responses compared to rapidly digested carbohydrates like maltodextrin. This effect is attributed to the ability of γ-CD to inhibit α-amylase activity, thereby slowing carbohydrate digestion and promoting a more stable release of glucose into the bloodstream .

Drug Delivery Applications

One of the most promising applications of γ-CD is in drug delivery systems. For example, research has demonstrated that γ-CD can enhance the delivery of crocetin across the blood-brain barrier (BBB). The formation of a water-soluble inclusion complex with crocetin significantly improved its bioavailability and protective effects against neurotoxicity in cell models . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Safety Profile

The safety profile of γ-CD has been extensively studied. Intravenous administration in animal models revealed that γ-CD is well tolerated, with minimal toxicity observed even at high doses. Studies indicated that a significant portion of administered γ-CD is excreted unchanged in urine, highlighting its low systemic toxicity . However, some studies noted mild gastrointestinal symptoms in human subjects following consumption, but these were not statistically significant compared to control groups .

Table 2: Toxicity Studies on this compound

Study TypeDose AdministeredObserved Effects
Intravenous in Rabbits7.5 gWell tolerated
Intravenous in Dogs25 gWell tolerated
Oral Gavage in Mice15 g/kgNo significant toxicity

Case Study 1: Dietary Supplementation in Athletes

A study involving athletes examined the effects of γ-CD supplementation on endurance performance. Participants consuming a beverage containing γ-CD showed improved performance metrics during prolonged exercise compared to those consuming a placebo. The findings suggest that incorporating γ-CD into sports nutrition could enhance athletic performance by optimizing energy utilization .

Case Study 2: Neurological Protection

In another case study focusing on neuroprotection, researchers explored the efficacy of crocetin-γ-CD complexes in preventing oxidative stress-induced cell death in neuronal cell lines. Results indicated that this inclusion complex significantly reduced cell death rates compared to controls, supporting the therapeutic potential of γ-CD in neurological disorders .

Properties

IUPAC Name

5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H80O40.H2O/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58;/h9-72H,1-8H2;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKUKQHKKVTYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O41
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1315.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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